3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol
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Overview
Description
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol is an organic compound characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, along with a methyl group and a hydroxyl group on a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of a precursor compound, such as 3-bromo-4-nitropyridine N-oxide, to produce the desired fluoro-substituted phenyl ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-trifluoromethoxy-phenyl derivatives: Compounds with similar fluoro and trifluoromethoxy substitutions on the phenyl ring.
2-Methyl-propan-1-ol derivatives: Compounds with similar propanol chains but different substituents on the phenyl ring.
Uniqueness
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol is unique due to the combination of its fluoro and trifluoromethoxy groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O2/c1-7(6-16)4-8-2-3-10(9(12)5-8)17-11(13,14)15/h2-3,5,7,16H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRZVXHECUHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC(F)(F)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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